Phenyl 2-hydroxy-5-iodobenzoate

Description

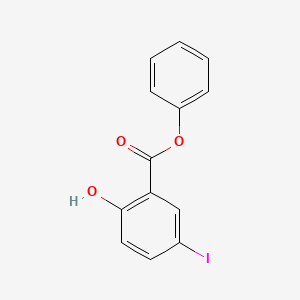

Phenyl 2-hydroxy-5-iodobenzoate is an aromatic chemical compound that, while not extensively studied, holds a place within the broader categories of salicylates and iodobenzoates. Its structure, featuring a phenyl group ester-linked to a 5-iodosalicylic acid moiety, suggests a combination of chemical behaviors derived from both parent structures.

Salicylates, esters and salts of salicylic (B10762653) acid, are a well-known class of compounds with a long history in medicinal chemistry. The parent molecule, salicylic acid, is a phenolic acid with both a hydroxyl and a carboxylic acid group. This dual functionality allows for a variety of chemical modifications, leading to a wide range of derivatives with diverse properties. The esterification of the carboxylic acid group, as seen in this compound, is a common synthetic route to modify the characteristics of the parent salicylate (B1505791). youtube.comquora.com

Iodobenzoates are derivatives of benzoic acid containing one or more iodine atoms. nist.gov The introduction of iodine, a heavy halogen, into an organic molecule significantly alters its physical and chemical properties. These changes can include increased molecular weight, altered electronic effects, and modified biological activity. In the case of this compound, the iodine atom is positioned at the 5-position of the salicylic acid ring. The iodination of phenols and related compounds is a known chemical transformation, though the specific conditions can influence the position of iodination. dtu.dknih.gov

The synthesis of phenyl esters of carboxylic acids can be achieved through various methods, including the reaction of a carboxylic acid with phenol (B47542) in the presence of a suitable catalyst. researchgate.net For instance, the esterification of salicylic acid with phenol can produce phenyl salicylate. youtube.com It is plausible that this compound could be synthesized via the esterification of 5-iodosalicylic acid with phenol.

Direct research on this compound is limited. However, the significance of related compounds provides a basis for potential research interest. Phenyl benzoate (B1203000) derivatives, for example, have been investigated for their potential anticancer properties. researchgate.net The structural similarity of salicylates to other biologically active molecules has also prompted research into their potential as inhibitors of enzymes like methionine aminopeptidase. nsf.gov

Emerging research in the broader field of iodinated organic compounds includes their use as intermediates in the synthesis of more complex molecules and their potential application in materials science. The unique properties conferred by the iodine atom can be exploited to create molecules with specific electronic or biological activities. For instance, some iodinated compounds have been explored for their potential therapeutic applications.

Given the lack of specific studies on this compound, future research could focus on several key areas:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound and fully characterizing its physical and chemical properties would be a foundational step.

Biological Screening: Investigating the biological activity of the compound, for example, its potential antimicrobial or anticancer effects, based on the known activities of related salicylates and iodinated compounds.

Material Science Applications: Exploring its potential use as a building block for new polymers or other materials, leveraging the properties of the iodinated phenyl ring.

The history of iodinated organic compounds is closely linked to the development of medical imaging. In the early 20th century, researchers began exploring the use of iodine-containing compounds as contrast agents for X-ray imaging due to iodine's ability to absorb X-rays. np-mrd.org This led to the synthesis and investigation of a wide variety of iodinated molecules, including derivatives of benzoic acid. np-mrd.org

The development of these contrast agents involved a systematic exploration of how different chemical modifications to the benzene (B151609) ring affected the properties of the resulting compounds. fhsu.edu For instance, the introduction of different side chains was found to influence the solubility and toxicity of these agents. fhsu.edu

While this compound itself does not have a prominent place in this historical narrative, its chemical relatives, the iodinated benzoic acid derivatives, were part of a significant chapter in the advancement of medical technology. The foundational work on the synthesis and properties of these compounds paved the way for the development of the sophisticated contrast media used today.

Below are data tables for related compounds, which may offer insights into the potential properties of this compound.

Properties of 5-Iodosalicylic Acid

| Property | Value |

|---|---|

| Molecular Formula | IC₆H₃(OH)CO₂H sigmaaldrich.com |

| Molecular Weight | 264.02 g/mol sigmaaldrich.com |

| Melting Point | 189-191 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Properties of Phenyl Salicylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 41-43 °C |

Structure

3D Structure

Properties

CAS No. |

1131622-42-8 |

|---|---|

Molecular Formula |

C13H9IO3 |

Molecular Weight |

340.11 g/mol |

IUPAC Name |

phenyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C13H9IO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H |

InChI Key |

KOXUCLDCXDBNPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)O |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Esterification Approaches for Phenyl 2-hydroxy-5-iodobenzoate Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is the definitive step in synthesizing this compound from its precursors, 5-iodosalicylic acid and phenol (B47542). The reactivity of phenols, however, necessitates specific approaches compared to aliphatic alcohols.

The direct esterification of phenols with carboxylic acids is typically a slow process. libretexts.orgyoutube.com This reduced reactivity is because the lone pair of electrons on the phenolic oxygen is delocalized into the benzene (B151609) ring, making it a weaker nucleophile than the oxygen in an aliphatic alcohol. youtube.com Consequently, more reactive derivatives of the carboxylic acid, such as acid chlorides or acid anhydrides, are commonly employed for the esterification of phenols. libretexts.org

For the synthesis of this compound, this would involve the reaction of phenol with 5-iodosalicyloyl chloride (the acid chloride of 5-iodosalicylic acid). Alternatively, an acid anhydride (B1165640) could be used. The reaction between phenol and ethanoyl chloride, for instance, proceeds at room temperature to form phenyl ethanoate and hydrogen chloride gas. libretexts.org

To enhance the reaction rate, the phenol can be converted to its corresponding phenoxide ion, which is a much stronger nucleophile. youtube.com This is typically achieved by dissolving the phenol in a basic solution, such as sodium hydroxide, to form sodium phenoxide. libretexts.org The resulting phenoxide ion reacts more rapidly with the acyl chloride or acid anhydride. libretexts.org For example, the synthesis of phenyl benzoate (B1203000) is effectively carried out by shaking benzoyl chloride with sodium phenoxide solution. libretexts.org This approach could be readily adapted for the synthesis of this compound.

Table 1: Conventional Esterification Strategies for Phenols

| Reactants | Conditions | Product | Byproduct | Reference |

|---|---|---|---|---|

| Phenol + Acyl Chloride (e.g., Ethanoyl chloride) | Room Temperature | Phenyl Ester (e.g., Phenyl ethanoate) | Hydrogen Chloride | libretexts.org |

| Phenol + Acid Anhydride (e.g., Ethanoic anhydride) | Warming, often with a base catalyst | Phenyl Ester (e.g., Phenyl ethanoate) | Carboxylic Acid | libretexts.orgyoutube.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved product yields, and cleaner reaction profiles. ajrconline.orgasianpubs.org This technology is considered an important approach in green chemistry due to its efficiency and potential to reduce the use of solvents. ajrconline.org

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles have been successfully applied to a wide array of esterification and condensation reactions. mdpi.comnih.gov For instance, various heterocyclic compounds and benzodiazepine-2,5-diones have been synthesized efficiently under microwave irradiation. nih.govresearchgate.net The synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases was achieved by subjecting the reactants to microwave irradiation for just 3 minutes, highlighting the dramatic rate enhancement. asianpubs.org

A general approach for synthesizing this compound using this technique would involve mixing 5-iodosalicylic acid and phenol, potentially in the presence of a catalyst like glacial acetic acid or a strong acid, and irradiating the mixture in a microwave reactor. ajrconline.orgresearchgate.net The conditions, such as power level and irradiation time, would be optimized to maximize the yield and purity of the final product. ajrconline.org Comparative studies have shown that microwave heating often results in higher yields compared to conventional heating methods over a much shorter period. nih.gov

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound relies on the availability of key precursors, primarily 5-iodosalicylic acid and its derivatives. The preparation of these intermediates involves specific halogenation and esterification steps.

Methyl 2-hydroxy-5-iodobenzoate is a crucial intermediate, often used as a starting point for further chemical modifications. mdpi.comaromsyn.com It is typically synthesized via the esterification of 5-iodosalicylic acid.

A common laboratory method involves reacting 5-iodosalicylic acid with methanol (B129727) in the presence of an acid catalyst. One procedure details the use of trimethyl orthoformate and sulfuric acid along with methanol to convert 5-iodosalicylic acid to its methyl ester. Another established method is the Fischer esterification, where 5-iodosalicylic acid is refluxed with an alcohol (in this case, methanol) with a catalytic amount of a strong acid like sulfuric acid. mdpi.com The reaction mixture is typically heated for several hours to ensure completion. mdpi.com

Table 2: Synthesis of Ethyl 2-hydroxy-5-iodobenzoate (A Representative Esterification)

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reference |

|---|

This methyl ester serves as a versatile precursor, for example, in the synthesis of 2-hydroxy-5-iodobenzohydrazide (B6147510). mdpi.com

The introduction of an iodine atom onto the salicylic (B10762653) acid scaffold is achieved through electrophilic aromatic substitution. echemi.com The position of the incoming electrophile is directed by the existing hydroxyl and carboxyl groups.

The direct iodination of salicylic acid can yield a mixture of products, including 5-iodosalicylic acid and 3,5-diiodosalicylic acid. nih.gov The reaction can be performed using various iodinating agents. One effective method involves the use of iodine monochloride (ICl) in an aqueous medium. isca.in ICl is a polar interhalogen compound that acts as a source of the electrophilic iodine species, I⁺. isca.in The reaction of salicylic acid with ICl is very rapid, demonstrating second-order kinetics. isca.in The regioselectivity of the iodination, determining whether the substitution occurs at the C3 or C5 position, can be influenced by the reaction conditions and the specific iodinating agent used. echemi.com

Another patented approach describes the formation of a salicylic acid-iodine complex by reacting salicylic acid with elemental iodine in the presence of an oxidant, such as potassium iodate, in water. google.com This method also facilitates the incorporation of iodine into the aromatic ring.

Table 3: Kinetic Data for Iodination of Salicylic Acid with ICl

| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (s) | Reference |

|---|

2-Hydroxy-5-iodobenzohydrazide is another important derivative synthesized from iodinated salicylic acid esters. It serves as a key building block for creating more complex molecules, such as Schiff bases with potential biological activities. mdpi.comresearchgate.net

The synthesis is a straightforward conversion of a salicylic ester to a hydrazide. Typically, Methyl 2-hydroxy-5-iodobenzoate or the corresponding ethyl ester is reacted with hydrazine (B178648) hydrate (B1144303). mdpi.com The reaction is carried out by refluxing the ester and an excess of hydrazine hydrate in a solvent like ethanol (B145695) for an extended period, often around 15 hours. mdpi.com Upon cooling the reaction mixture and pouring it onto crushed ice, the solid 2-hydroxy-5-iodobenzohydrazide precipitates. The crude product can then be purified by recrystallization from ethanol to yield colorless crystals. mdpi.com

Table 4: Synthesis of 2-Hydroxy-5-iodobenzohydrazide

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|

Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The iodine substituent on this compound serves as a versatile handle for a variety of advanced coupling reactions, enabling the construction of more complex molecular architectures. These transformations are pivotal in medicinal chemistry and materials science for synthesizing novel compounds with tailored properties.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The carbon-iodine bond in this compound makes it an excellent electrophilic substrate for these transformations due to the high reactivity of aryl iodides in the key oxidative addition step.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki reaction would involve coupling at the C-5 position, replacing the iodine atom with an aryl, vinyl, or alkyl group from the corresponding boronic acid. The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of catalyst, ligands (such as dialkylbiaryl phosphines), and base is crucial for achieving high yields and functional group tolerance. nih.govrsc.org

Sonogashira Coupling:

The Sonogashira coupling is a method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is fundamental for synthesizing arylalkynes and conjugated enynes. libretexts.orgresearchgate.net this compound can react with various terminal alkynes under Sonogashira conditions to yield 5-alkynyl-substituted phenyl 2-hydroxybenzoate derivatives. The development of highly active palladium catalysts, including those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, allows these reactions to proceed under mild conditions with broad substrate scope. libretexts.orgrsc.org

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Phenyl 5-phenyl-2-hydroxybenzoate |

Halogen-metal exchange is a fundamental transformation in organometallic chemistry used to convert organic halides into more reactive organometallic reagents. This process typically involves treating the halide with an organolithium or Grignard reagent. For this compound, the carbon-iodine bond can undergo exchange to generate a potent aryllithium or arylmagnesium intermediate.

This organometallic species can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C-5 position. However, a significant challenge in applying this method to this compound is the presence of other reactive sites. The acidic proton of the hydroxyl group would be readily deprotonated by the highly basic organometallic reagent. Furthermore, the newly formed organometallic intermediate could potentially react with the ester functionality of another molecule. Therefore, protection of the hydroxyl group and careful control of reaction conditions, such as low temperatures, are often necessary to achieve the desired transformation selectively.

Table 2: Halogen-Metal Exchange and Potential Subsequent Reactions

| Reagent | Intermediate Formed | Potential Electrophile | Example Product | Key Challenge |

|---|---|---|---|---|

| n-Butyllithium | 5-Lithio-phenyl 2-hydroxybenzoate | Carbon Dioxide (CO₂) | 4-Hydroxy-3-(phenoxycarbonyl)benzoic acid | Reactivity of acidic -OH group and ester moiety |

Intramolecular biaryl coupling offers a powerful strategy for the synthesis of fused polycyclic and heterocyclic ring systems. In systems related to this compound, such as substituted phenyl 2-iodobenzoates, palladium-catalyzed intramolecular C-H activation can lead to the formation of a new carbon-carbon bond between the two aromatic rings. researchgate.net This cyclization typically yields dibenzofuranone or fluorenone derivatives, depending on the substitution pattern and reaction conditions.

For this compound, an intramolecular coupling could theoretically proceed via palladation of a C-H bond on the phenoxy ring, followed by reductive elimination to form a substituted dibenzo[b,d]furan-1-one. Research on analogous substrates has shown that the regioselectivity of the C-H activation can be influenced by factors such as the choice of base and the presence or absence of specific phosphine ligands. researchgate.net This methodology provides a direct route to complex tricyclic scaffolds from readily accessible diaryl ether precursors.

Table 3: Potential Intramolecular Coupling of this compound

| Catalyst System | Proposed Intermediate | Potential Product Structure | Significance |

|---|

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and modification of this compound can lead to more environmentally benign and efficient methodologies.

Key strategies include the development of highly efficient and recyclable catalysts for the cross-coupling reactions described above. For instance, using palladacyclic precursors or palladium nanoparticles can significantly lower catalyst loadings, minimize metal contamination in the final product, and allow for catalyst reuse. rsc.orgrsc.org

Another important aspect is the replacement of conventional volatile organic solvents with greener alternatives. Water has emerged as a viable medium for many palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, often leading to enhanced reactivity and simplified product isolation. rsc.org

Furthermore, exploring non-traditional activation methods, such as high hydrostatic pressure (barochemistry) or mechanochemistry, can offer sustainable alternatives to conventional thermal heating, potentially leading to shorter reaction times and improved energy efficiency. rsc.org The development of one-pot, multi-step synthetic sequences, where intermediates are not isolated, also aligns with green chemistry goals by reducing solvent use, waste generation, and energy consumption.

Table 4: Application of Green Chemistry Principles

| Principle | Conventional Method | Green/Sustainable Alternative | Benefit |

|---|---|---|---|

| Catalysis | High loadings of homogeneous Pd catalysts | Low loadings of palladacycles; reusable heterogeneous catalysts. rsc.orgrsc.org | Reduced cost, less metal waste, easier purification. |

| Solvent Use | Anhydrous organic solvents (e.g., Toluene, THF) | Aqueous media, supercritical fluids. rsc.org | Reduced toxicity, improved safety, simplified workup. |

| Energy Efficiency | Prolonged heating | High-pressure synthesis, microwave irradiation. rsc.org | Faster reactions, lower energy consumption. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, including Phenyl 2-hydroxy-5-iodobenzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton.

The protons on the phenyl ring and the iodinated hydroxyphenyl ring would appear as multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents—the hydroxyl group, the iodine atom, and the ester linkage. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be variable and is dependent on concentration and temperature.

Detailed analysis of related structures provides insight into the expected spectral features. For instance, in benzyl (B1604629) benzoate (B1203000), the aromatic protons appear as multiplets in the range of δ 7.27-8.06 ppm. rsc.org Similarly, for benzyl 3-iodobenzoate, the aromatic protons are observed between δ 7.10 and 8.38 ppm. rsc.org These examples highlight the typical chemical shift regions for protons in similar chemical environments.

A hypothetical ¹H NMR data table for this compound is presented below, based on established principles and data from analogous compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | d | ~2.5 |

| H-4 | ~7.0 | dd | ~8.8, 2.5 |

| H-6 | ~7.5 | d | ~8.8 |

| Phenyl H (ortho) | ~7.2-7.3 | m | |

| Phenyl H (meta, para) | ~7.4-7.6 | m | |

| OH | Variable | br s |

This table is illustrative. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found in the downfield region, around δ 165-170 ppm. The aromatic carbons exhibit signals between δ 110 and 160 ppm. The chemical shifts are influenced by the substituents on the aromatic rings. For example, the carbon atom attached to the iodine (C-5) would be shifted upfield due to the heavy atom effect, while the carbon attached to the hydroxyl group (C-2) and the ester oxygen would be shifted downfield.

For comparison, the carbonyl carbon in benzyl benzoate resonates at δ 166.15 ppm. rsc.org In benzyl 3-iodobenzoate, the carbon attached to iodine (C-3) appears at δ 93.75 ppm, and the carbonyl carbon is at δ 164.71 ppm. rsc.org

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-1 | ~115 |

| C-2 | ~158 |

| C-3 | ~142 |

| C-4 | ~120 |

| C-5 | ~85 |

| C-6 | ~130 |

| Phenyl C (ipso) | ~150 |

| Phenyl C (ortho) | ~122 |

| Phenyl C (meta) | ~130 |

| Phenyl C (para) | ~127 |

This table is illustrative. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, DEPT)

To unambiguously assign the proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, aiding in the assignment of the complex multiplets.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. While this compound lacks aliphatic CH₂ and CH₃ groups, DEPT-135 would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would help in confirming the assignments of the aromatic CH carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. msu.edu The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peaks would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group. For a related compound, phenyl 1-hydroxy-2-naphthoate, the C=O stretch is observed at 1671 cm⁻¹. mdpi.com

C-O Stretch: The stretching vibrations of the C-O single bonds in the ester and phenol (B47542) groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-I Stretch: The absorption due to the carbon-iodine bond is expected in the far-infrared region, typically below 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic rings would be observed. C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Phenol) | 3200-3600 (broad) |

| C=O (Ester) | 1680-1720 (strong, sharp) |

| C-O (Ester, Phenol) | 1000-1300 |

| Aromatic C=C | 1450-1600 |

| Aromatic C-H | >3000 |

| C-I | <600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate determination of the molecular mass, allowing for the calculation of the elemental composition of the molecule. nih.gov For this compound (C₁₃H₉IO₃), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with a high degree of confidence. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy or aryloxy group and cleavage adjacent to the carbonyl group. For this compound, characteristic fragments would likely correspond to the loss of the phenoxy radical (∙OC₆H₅) and the subsequent loss of carbon monoxide (CO) from the resulting acylium ion. The presence of iodine would also lead to characteristic isotopic patterns.

| Ion | Proposed Structure |

| [M]⁺ | C₁₃H₉IO₃⁺ |

| [M - OC₆H₅]⁺ | C₇H₄IO₂⁺ |

| [M - OC₆H₅ - CO]⁺ | C₆H₄IO⁺ |

| [C₆H₅O]⁺ | C₆H₅O⁺ |

| [C₇H₄O₂I]⁺ | C₇H₄O₂I⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for verifying the identity and assessing the purity of this compound. In a typical GC-MS analysis, the compound is vaporized and separated from volatile impurities as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.

Following chromatographic separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern reveals the structure of different parts of the molecule, thus confirming its identity. This technique is highly sensitive to impurities, which would appear as separate peaks in the gas chromatogram, allowing for a quantitative assessment of the compound's purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. When the compound is dissolved in a suitable solvent, such as ethanol (B145695), and exposed to UV-Vis radiation, it absorbs light at specific wavelengths, causing the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound typically exhibits distinct absorption bands that are characteristic of its electronic structure. These absorptions are generally attributed to π → π* and n → π* transitions within the aromatic rings and the carbonyl group. The presence of the hydroxyl and iodo substituents on the salicylic (B10762653) acid moiety, as well as the phenyl ester group, influences the energy of these transitions and, consequently, the wavelengths of maximum absorption (λmax). For instance, studies have reported absorption maxima for similar compounds in ethanol, which can be compared to provide insights into the electronic environment of this compound.

| Solvent | Reported λmax (nm) | Transition Type |

| Ethanol | ~242 and ~318 | π → π* and n → π* |

Note: The specific λmax values for this compound may vary slightly based on experimental conditions.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the premier technique for unambiguously determining the molecular structure of this compound. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed.

This analysis reveals precise bond lengths, bond angles, and torsion angles, defining the molecule's geometry. The conformation of the molecule, including the relative orientation of the phenyl ring and the 2-hydroxy-5-iodobenzoyl group, is also elucidated. The ester group's planarity and the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen are key conformational features that can be precisely measured.

| Parameter | Description |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The angles describing the rotation around a chemical bond. |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions.

For this compound, these interactions are crucial in stabilizing the crystal structure. Key interactions often include:

Hydrogen Bonding: While the primary intramolecular hydrogen bond is a defining feature, intermolecular hydrogen bonds can also occur, linking adjacent molecules.

π-π Stacking: The aromatic rings of the phenyl and iodobenzoyl groups can interact through π-π stacking, where the electron clouds of the rings overlap, contributing to the stability of the crystal lattice. The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be determined from the crystal structure data.

Halogen Bonding: The iodine atom can participate in halogen bonds, acting as an electrophilic region that interacts with a nucleophilic atom on a neighboring molecule.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

| Interaction Type | Typical Contribution |

| H···H | Often the most significant contribution due to the abundance of hydrogen atoms. |

| C···H/H···C | Represents van der Waals and weak hydrogen bonding interactions. |

| O···H/H···O | Indicates the presence and extent of hydrogen bonding. |

| I···H/H···I | Highlights the role of the iodine atom in intermolecular contacts. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with high accuracy. Investigations into Phenyl 2-hydroxy-5-iodobenzoate using DFT, often employing functionals like B3LYP in conjunction with various basis sets, provide a detailed understanding of its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process identifies the conformation with the lowest potential energy. For this compound, the key conformational variables include the dihedral angles associated with the phenyl and benzoate (B1203000) groups. Theoretical studies on similar molecules, such as phenyl benzoate, have shown that different conformers can exist with varying rotational barriers. The presence of the hydroxyl and iodo substituents on the benzoate ring introduces additional electronic and steric factors that influence the preferred conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent calculations.

| Parameter | Optimized Value (Exemplary) |

| C-O (ester) bond length | 1.35 Å |

| C=O (carbonyl) bond length | 1.21 Å |

| C-I bond length | 2.10 Å |

| O-H bond length | 0.97 Å |

| Dihedral Angle (O-C-C-O) | ~180° |

| Note: These are representative values and the actual calculated values would depend on the specific level of theory and basis set used. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the theoretical spectrum with experimentally obtained data, a detailed assignment of the spectral bands can be achieved. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group, and vibrations associated with the iodinated phenyl ring. Theoretical calculations on related phenolic compounds have demonstrated good agreement with experimental spectra, validating the computational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Exemplary) |

| O-H stretch | ~3500 |

| C=O stretch | ~1730 |

| C-I stretch | ~600 |

| Aromatic C-H stretch | ~3100 |

| Note: These are representative values and are typically scaled to better match experimental data. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as potential sites for interaction with electrophiles. The area around the hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the carbonyl group and the phenyl ester moiety. Analysis of the FMOs provides insights into the molecule's electronic transitions and its potential role in chemical reactions.

| Parameter | Energy (eV) (Exemplary) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative values and will vary with the computational method. |

Exploration of Theoretical Reaction Pathways and Energetics

Computational methods can be employed to explore the mechanisms and energetics of reactions involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This allows for the theoretical prediction of reaction feasibility and the elucidation of reaction pathways. For instance, the hydrolysis of the ester bond or reactions involving the hydroxyl or iodo substituents could be modeled. Such studies provide a molecular-level understanding of the compound's chemical behavior that can be difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A key aspect of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. Beyond IR and Raman spectra, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption wavelengths. The accuracy of these predictions serves as a validation of the computational model. For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimental data would confirm the predicted molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing a deeper understanding of the molecule's photophysical properties. The close agreement between theoretical and experimental data lends confidence to the computational approach and the insights it provides.

Chemical Reactivity and Mechanistic Studies

Hydrolysis Mechanisms of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, such as Phenyl 2-hydroxy-5-iodobenzoate, is a classic example of ester hydrolysis and has been the subject of extensive mechanistic investigation. The presence of a neighboring hydroxyl group introduces the possibility of intramolecular catalysis, significantly influencing the reaction pathway and rate.

The hydrolysis of aspirin (B1665792) (acetylsalicylic acid) has served as a important model for understanding the intramolecular catalysis of ester hydrolysis. Studies have shown that the neighboring carboxylate group in aspirin anion can act as an intramolecular general base, accelerating the hydrolysis of the ester. This is thought to occur through a mechanism where the carboxylate group deprotonates a water molecule, which then acts as a nucleophile, attacking the ester carbonyl group. This type of catalysis is also observed in the hydrolysis of other substituted benzoate esters. For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters is significantly enhanced by the neighboring amine group, which acts as an intramolecular general base. The pH-rate profiles for the hydrolysis of these compounds show a pH-independent region, which is characteristic of intramolecular general base catalysis. In the case of this compound, the ionized phenolic group can similarly provide intramolecular general-base catalysis in the hydrolysis reaction.

The hydrolysis of 2-carboxyphenyl 4-hydroxybutyrate provides a clear example of bifunctional catalysis, where the carboxylate and hydroxyl groups work in concert. The hydrolysis of this compound is significantly faster than that of aspirin anion and phenyl 4-hydroxybutyrate, highlighting the efficiency of this concerted mechanism.

Kinetic studies are crucial for elucidating the mechanisms of ester hydrolysis. The rate of hydrolysis is influenced by various factors, including pH, temperature, and the solvent system. For example, the hydrolysis of ethyl benzoate has been studied in various solvent systems, and the results indicate that the reaction rate is influenced by both the dielectric constant of the solvent and specific solvent-solute interactions. The rate of hydrolysis generally decreases as the proportion of the organic co-solvent increases, which can be attributed to changes in the solvation of the reactants and the transition state.

The effect of substituents on the rate of hydrolysis has also been extensively studied. For instance, the hydrolysis of substituted phenyl benzoates shows a dependence on the electronic and steric properties of the substituents. These studies have helped to quantify the influence of various factors on the reactivity of benzoate esters.

The stability of phenyl salicylate (B1505791) has been investigated in ethanol-water mixtures over a range of pH values and temperatures. The degradation of phenyl salicylate follows pseudo-first-order kinetics and proceeds via both hydrolysis and transesterification. The rate of degradation decreases with decreasing pH and temperature, and the compound is most stable in acidic conditions. In human tissues, phenyl salicylate is readily hydrolyzed by carboxylesterases, with the highest activity found in the small intestine and liver.

Reactions Involving Hypervalent Iodine Reagents

Hypervalent iodine reagents are versatile oxidizing agents that have found widespread use in organic synthesis. They are known for their mild reaction conditions, high selectivity, and environmental compatibility. The reactivity of these reagents is based on the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. This compound, with its iodine substituent, can potentially be a precursor to or a substrate in reactions involving hypervalent iodine species.

2-Iodoxybenzoic acid (IBX) is a widely used hypervalent iodine(V) reagent for the oxidation of various functional groups. It is particularly effective for the oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids. IBX can also be used to synthesize α,β-unsaturated carbonyl compounds from carbonyl compounds. The reagent is insoluble in most common organic solvents, with the exception of DMSO. However, water-soluble and polymer-supported derivatives of IBX have been developed to overcome this limitation.

The mechanism of IBX-mediated oxidations can involve both ionic and single electron transfer (SET) pathways. In the SET mechanism, an electron is transferred from the substrate to IBX, forming a radical cation that is then converted to the product.

Iodine(III) reagents can participate in radical reactions through one-electron reduction or homolytic cleavage of the weak hypervalent bond. This reactivity has been exploited for the generation of various radicals, including trifluoromethyl, azidyl, and aryl radicals. These radicals can then undergo a variety of transformations, such as addition to alkenes and alkynes, and C-H functionalization.

For example, the Togni reagent and the Zhdankin reagent are well-known iodine(III) reagents used for the generation of trifluoromethyl and azidyl radicals, respectively. These radicals can be used to introduce trifluoromethyl and azido (B1232118) groups into organic molecules. Diaryliodonium salts are another important class of iodine(III) reagents that can be used to generate aryl radicals. These radicals can participate in arylation reactions.

Elucidation of Palladium-Catalyzed Reaction Mechanisms (e.g., Cyclization, Coupling)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its aryl iodide moiety, is an excellent substrate for a variety of palladium-catalyzed cross-coupling and cyclization reactions. Mechanistic studies of these reactions are essential for understanding the factors that control their efficiency and selectivity.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the aryl halide adds to a palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step of the reaction. The nature of the halide, the ligands on the palladium, and the solvent can all influence the rate of this step.

In the transmetalation step, a second organic group is transferred from a main group organometallic reagent to the palladium(II) complex. Finally, in the reductive elimination step, the two organic groups on the palladium(II) complex couple to form the desired product, and the palladium(0) catalyst is regenerated.

Palladium-catalyzed reactions can also be used to effect intramolecular cyclizations. For example, palladium(II) catalysts can promote the 5-endo-trigonal cyclization of 2-hydroxybut-3-enylamines to form five-membered nitrogen heterocycles. The regioselectivity of intramolecular biaryl coupling reactions of substituted phenyl 2-iodobenzoates can be influenced by the choice of base and the presence or absence of a phosphine (B1218219) ligand.

Hypervalent iodine reagents can also be used in conjunction with palladium catalysis. For example, PhI(OAc)₂ can be used as an oxidant in palladium-catalyzed C-H activation and acetoxylation reactions.

Oxidative and Dehydrogenative Transformations of Related Phenolic Structures

The study of oxidative and dehydrogenative transformations of phenolic compounds is a significant area of organic synthesis, providing pathways to a variety of valuable molecules such as quinones and their derivatives. While specific research on the oxidative and dehydrogenative reactions of this compound is not extensively documented, the reactivity of related phenolic structures, particularly those containing electron-withdrawing groups, offers considerable insight into its potential chemical behavior. The presence of the ester and iodo substituents on the phenolic ring of this compound suggests that its reactivity will be influenced by both steric and electronic factors.

Mechanistic Insights from Hypervalent Iodine Reagents

Hypervalent iodine reagents have become powerful tools for the oxidation of phenols. researchgate.net These reactions are prized for their mild conditions and high efficiency. The oxidation of phenols with these reagents can lead to various products, including quinones, through processes that are believed to involve either radical or cationic intermediates. researchgate.netdigitellinc.com

Experimental and computational studies on the oxidative dearomatization of phenols using hypervalent iodine(III) species have highlighted the crucial role of radical species in the reaction mechanism. digitellinc.com Kinetic and spectroscopic measurements suggest a radical-chain mechanism, which can account for the formation of various products. digitellinc.com

Density functional theory (DFT) calculations have been employed to investigate the regioselective double oxidation of phenols to ortho-quinones using hypervalent iodine(V) reagents like 2-iodoxybenzoic acid (IBX). researchgate.netrsc.org These studies indicate that the reaction typically starts with a ligand exchange between the phenol (B47542) and the iodine(V) reagent to form a phenolate (B1203915) complex. researchgate.netrsc.org This is followed by a redox process that reduces iodine(V) to iodine(III). researchgate.netrsc.org The nature of the substituents on the phenol ring plays a critical role in this step. Electron-withdrawing groups can decrease the stability of the forming phenoxenium ion, thereby making the initial reduction of the iodine(V) species more energy-intensive. rsc.org

For electron-deficient phenols, a class of iodine(V) reagents with bidentate bipyridine ligands has been shown to be effective in promoting oxidative dearomatization to ortho-quinones. nih.gov DFT studies on these systems suggest a pathway involving several key steps, including ligand exchange, formation of an adduct with triflic acid, and two successive redox processes. nih.gov

The general mechanism for the oxidation of phenols to quinones using hypervalent iodine reagents can be summarized in the following table:

| Step | Description | Intermediate/Transition State |

| 1 | Ligand exchange between the phenol and the hypervalent iodine reagent. | O-I(III) or O-I(V) intermediate. researchgate.net |

| 2 | Formation of a phenoxenium ion or a radical cation. | Cationic or radical species. digitellinc.comresearchgate.net |

| 3 | Nucleophilic attack or further oxidation. | Formation of cyclohexadienones or quinones. researchgate.net |

| 4 | Rearomatization or product formation. | Final oxidized product. |

Oxidative Coupling Reactions

Phenolic compounds can also undergo oxidative coupling reactions. For instance, hydroquinone (B1673460) derivatives bearing an electron-withdrawing group can be coupled with olefins in the presence of a Lewis acid like ferric chloride (FeCl3) and an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to form dihydrobenzofurans. nih.gov This type of reaction proceeds through the oxidation of the hydroquinone to a reactive benzoquinone intermediate, which then undergoes a formal [4+2] cycloaddition or a Michael addition with the olefin. nih.gov Given that this compound possesses a hydroxyl group ortho to an ester group, it has structural similarities to catechols and hydroquinones that are known to undergo such transformations.

Dehydrogenative Processes

Dehydrogenative transformations offer a direct method for the formation of new bonds by removing hydrogen atoms. While specific examples for this compound are scarce, related phenolic structures are known to participate in such reactions. For example, the oxidation of catechols can lead to ortho-quinones, which is formally a dehydrogenation process. researchgate.netrsc.org

Free radical mechanisms are often implicated in dehydrogenative reactions. beilstein-journals.org For instance, the formation of a phthalimide-N-oxyl (PINO) radical can initiate a hydrogen abstraction from a substrate, leading to a radical intermediate that can then aromatize to the final product. beilstein-journals.org Such mechanisms could be relevant to the dehydrogenative coupling of phenolic compounds.

The following table summarizes different oxidizing agents and their typical applications in the transformation of phenolic structures:

| Oxidizing Agent | Transformation | Product Type |

| Hypervalent Iodine(III/V) Reagents | Oxidation, Oxidative Dearomatization | Quinones, Cyclohexadienones researchgate.netdigitellinc.comresearchgate.net |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Oxidative Coupling, Dehydrogenation | Dihydrobenzofurans, Aromatized Heterocycles nih.govbeilstein-journals.org |

| Ferric Chloride (FeCl3) | Lewis Acid Catalyst in Oxidative Coupling | Dihydrobenzofurans nih.gov |

| Fremy's Salt ((KSO₃)₂NO) | Oxidation | Quinones researchgate.net |

Advanced Derivatization Strategies and Analogue Synthesis

Synthesis of Hydrazide-Hydrazone Derivatives from Iodobenzoates

The transformation of iodobenzoate esters into hydrazide-hydrazone derivatives represents a versatile strategy for introducing new functional groups and extending the molecular framework. This process typically begins with the conversion of the ester to the corresponding hydrazide, which is then condensed with various aldehydes or ketones to yield the target hydrazide-hydrazones.

The initial step involves the reaction of a methyl or ethyl ester of an iodobenzoic acid with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction effectively replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH2), forming the key iodobenzohydrazide intermediate. Subsequently, these hydrazides are reacted with a range of aromatic or heteroaromatic aldehydes in a condensation reaction to form the final hydrazide-hydrazone derivatives. nih.govresearchgate.net These compounds are characterized by the presence of the –CO–NH–N=CH– moiety. nih.gov

The synthesis of hydrazide-hydrazones from iodobenzoic acid hydrazides and various aldehydes has been reported with yields depending on the specific reactants used. For instance, the condensation of 3-iodobenzohydrazide (B183010) with 3,5-dichloro-2-hydroxybenzaldehyde resulted in a 91% yield of the corresponding hydrazone, while the reaction of 2-iodobenzohydrazide (B1297923) with the same aldehyde yielded 51%. nih.gov These derivatives are of interest due to their physical, chemical, and biochemical properties, which can be modulated by the nature of the substituents on the aldehyde. rsc.org

The general synthetic approach can be summarized as follows:

Hydrazide Formation: Reaction of an iodobenzoate ester with hydrazine hydrate.

Hydrazone Synthesis: Condensation of the resulting iodobenzohydrazide with an appropriate aldehyde or ketone, often in the presence of a catalytic amount of acid. researchgate.netmdpi.com

This methodology allows for the creation of a library of hydrazide-hydrazone derivatives with diverse substitutions, providing a platform for further chemical exploration.

Formation of Diverse Heterocyclic Scaffolds

The chemical scaffold of phenyl 2-hydroxy-5-iodobenzoate and its derivatives serves as a valuable starting point for the synthesis of a wide range of heterocyclic compounds. These transformations often leverage the reactivity of the functional groups on the benzoate (B1203000) core to construct new ring systems.

1,3,4-Oxadiazoline Derivatives: One common route to 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of hydrazide-hydrazone precursors. nih.gov N-acylhydrazones, which can be derived from iodobenzohydrazides, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Various reagents can be employed for this cyclodehydration step, including phosphorus oxychloride, thionyl chloride, and triflic anhydride (B1165640). nih.gov An alternative, transition-metal-free method involves the use of molecular iodine and potassium carbonate for the oxidative cyclization of crude acylhydrazones. jchemrev.com

Quinazolinone Derivatives: Quinazolin-4(3H)-ones can be synthesized from precursors derived from iodobenzoic acids. A common method involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the quinazolinone ring system. nih.gov More direct methods include the oxidative coupling of 2-aminobenzamides with aldehydes or alcohols. beilstein-journals.orgdntb.gov.ua For instance, iodine has been shown to promote the oxidative cyclization of α-amino acids with 2-aminobenzamides to furnish a variety of quinazolinones. organic-chemistry.org

Benzothiazole Derivatives: The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various electrophiles. nih.govekb.eg While not a direct derivatization of the benzoate ester itself, the principles can be applied to create benzothiazole-containing analogues. For example, a carboxylic acid derivative of this compound could be coupled with 2-aminothiophenol to form a 2-substituted benzothiazole. organic-chemistry.org Iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and a sulfur source is another efficient route to 2-arylbenzothiazoles. organic-chemistry.org

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from iodobenzoate-derived precursors:

| Heterocyclic Scaffold | General Synthetic Strategy | Key Precursors |

| 1,3,4-Oxadiazoline | Oxidative cyclization of N-acylhydrazones | Iodobenzohydrazides, Aldehydes |

| Quinazolinone | Cyclization of acylated anthranilamides or oxidative coupling | 2-Aminobenzamides, Aldehydes/Alcohols |

| Benzothiazole | Condensation of 2-aminothiophenol with carboxylic acids or aldehydes | 2-Aminothiophenol, Carboxylic acid/aldehyde derivatives |

Development of Novel Derivatization Protocols for Enhanced Spectroscopic Analysis

The derivatization of this compound can be strategically employed to enhance its spectroscopic properties, facilitating its detection and characterization. The introduction of specific functional groups can lead to significant changes in spectroscopic signatures, such as UV-Vis absorption, fluorescence, and NMR chemical shifts.

One key strategy is the conversion of the benzoate to a hydrazide-hydrazone derivative. rsc.org This transformation introduces a chromophoric and potentially fluorophoric hydrazone moiety. The electronic properties of the resulting molecule can be fine-tuned by the choice of the aldehyde or ketone used in the condensation step. For example, conjugation with aromatic systems can lead to bathochromic shifts in the UV-Vis spectrum and, in some cases, induce fluorescence. rsc.org The photochemical isomerization of certain hydrazide-hydrazone derivatives between their E and Z forms can also be exploited, as this can lead to dramatic changes in their fluorescence emission, a property useful for developing molecular switches or sensors. rsc.org

The characterization of these derivatives relies heavily on a suite of spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups such as C=O (ester, amide), N-H (hydrazide), and C=N (hydrazone).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the position of substituents and the stereochemistry of the hydrazone double bond. nih.govresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized derivatives, confirming their identity. mdpi.com

By converting the parent compound into a series of derivatives with distinct spectroscopic properties, it becomes possible to develop analytical methods with improved sensitivity and selectivity.

Strategies for Aromatic Moiety Functionalization and Side-Chain Modification

The functionalization of the aromatic ring and modification of the side-chains of this compound are key strategies for creating a diverse library of analogues. These modifications can be used to explore structure-activity relationships and to tailor the molecule's properties for specific applications.

Aromatic Moiety Functionalization: The existing iodine atom on the benzene (B151609) ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of substituents (e.g., alkyl, aryl, vinyl, alkynyl groups) at the 5-position. The hydroxyl group at the 2-position can also be a site for modification, for example, through etherification or esterification, to alter the compound's steric and electronic properties.

Side-Chain Modification: The primary point of side-chain modification is the ester group. As discussed previously, this can be readily converted into a hydrazide, which serves as a versatile intermediate. nih.gov The hydrazide can then be transformed into a variety of other functional groups and heterocyclic rings. For instance, reaction with isothiocyanates can lead to thiosemicarbazides, which can be further cyclized. ekb.eg The hydrazide can also be used in the synthesis of 1,3,4-oxadiazoles, as previously mentioned. jchemrev.commdpi.com

The following table outlines potential modification strategies:

| Modification Site | Strategy | Potential New Functional Groups/Moieties |

| Aromatic Ring (Iodine) | Palladium-catalyzed cross-coupling reactions | Aryl, alkyl, vinyl, alkynyl groups |

| Aromatic Ring (Hydroxyl) | Etherification, Esterification | Alkoxy, aryloxy, acyloxy groups |

| Ester Group | Conversion to hydrazide, then further reaction | Hydrazones, thiosemicarbazides, 1,3,4-oxadiazoles |

These derivatization strategies allow for a systematic exploration of the chemical space around the core this compound scaffold.

Design Principles for Modifying Benzoate Ester Moieties for Chemical Exploration

The modification of the benzoate ester moiety is a cornerstone of medicinal chemistry and materials science, aimed at optimizing a molecule's properties. The ester group itself is often considered a prodrug functionality, as it can be hydrolyzed in vivo to release a parent carboxylic acid. researchgate.net However, beyond this, the ester can be strategically modified to explore a wide range of chemical space and to introduce new functionalities.

Key design principles for modifying the benzoate ester moiety of a compound like this compound include:

Bioisosteric Replacement: The ester group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. The 1,3,4-oxadiazole ring, for example, is considered a bioisostere of the ester and amide groups. nih.gov This replacement can lead to improved metabolic stability and altered pharmacokinetic properties.

Introduction of Versatile Intermediates: Converting the ester to a more reactive functional group, such as a carboxylic acid hydrazide, is a powerful strategy. nih.govutar.edu.my Hydrazides are key building blocks for a vast array of derivatives, including hydrazones, N-acylhydrazones, and various heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles. mdpi.commdpi.com

Homologation and Isosterism: Linear homologation, which involves the systematic addition of methylene (B1212753) groups, can be used to modulate lipophilicity and to probe the spatial requirements of a binding site. researchgate.net Retroisosterism, where a functional group is reversed (e.g., -COO- to -OOC-), can also be employed to alter the molecule's geometry and electronic properties. researchgate.net

Attachment of Pharmacophores: The ester can serve as a linker to attach other biologically active moieties or pharmacophores, creating hybrid molecules with potentially synergistic or novel activities.

The following table summarizes these design principles:

| Design Principle | Rationale | Example Modification |

| Bioisosteric Replacement | Improve metabolic stability, alter physicochemical properties | Ester to 1,3,4-oxadiazole |

| Intermediate Formation | Enable diverse downstream derivatization | Ester to Hydrazide |

| Homologation/Isosterism | Modulate lipophilicity and spatial arrangement | Insertion of methylene spacers, reversal of ester linkage |

| Pharmacophore Hybridization | Create hybrid molecules with new or enhanced activities | Linking another active compound via the ester/amide bond |

By applying these principles, chemists can systematically modify the benzoate ester moiety of this compound to generate novel compounds with tailored properties for a wide range of chemical and biological investigations.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Phenyl 2-hydroxy-5-iodobenzoate and characterizing its purity?

- Synthesis : The compound can be synthesized via esterification of 2-hydroxy-5-iodobenzoic acid with phenol derivatives under acidic or coupling conditions. For example, analogous routes involve multi-step protocols starting from ethyl 2-hydroxy-5-iodobenzoate, including iodination, esterification, and purification via column chromatography .

- Characterization : Purity is typically validated using gas chromatography (GC) with >98.0% purity thresholds. Structural confirmation employs melting point analysis (77°C), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Q. What storage conditions optimize the stability of this compound?

- Store at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies recommend avoiding prolonged exposure to moisture or elevated temperatures, as iodinated aromatic compounds are prone to dehalogenation under harsh conditions .

Q. What safety protocols and regulatory guidelines apply to handling this compound?

- The compound is strictly for research use and not approved for human or animal exposure. Follow OSHA guidelines for handling iodinated aromatics: use PPE (gloves, goggles), work in a fume hood, and dispose of waste via halogenated organic protocols. Regulatory bodies like the FDA and IFRA emphasize rigorous safety assessments due to insufficient toxicity data for structurally similar esters .

Advanced Research Questions

Q. How can this compound be utilized in designing fluorescent probes for enzyme activity studies?

- The compound serves as a precursor for mechanism-based probes. For example, ethyl 2-hydroxy-5-iodobenzoate was used in a 6-step synthesis of a flavin-dependent enzyme probe, leveraging its iodine substituent for Suzuki-Miyaura cross-coupling to introduce fluorophores . Design experiments by functionalizing the phenolic hydroxyl group or substituting iodine with bioorthogonal tags.

Q. How can researchers optimize analytical methods to validate purity in complex mixtures?

- Combine GC (for volatility) with ultra-high-performance liquid chromatography (UHPLC) for non-volatile by-products. Use diode-array detection (DAD) to monitor UV absorption at 254 nm, and calibrate against reference standards. For trace impurities, employ tandem mass spectrometry (LC-MS/MS) .

Q. How to address contradictions in spectral data during structural elucidation?

- Discrepancies in NMR or MS data may arise from isotopic interference (e.g., iodine’s 127/131 amu split) or rotameric forms. Use deuterated solvents for NMR to resolve splitting patterns, and high-resolution MS (HRMS) to distinguish isotopic clusters. Computational tools like DFT simulations can predict and validate spectral profiles .

Q. What strategies enable the evaluation of this compound’s potential in enzyme inhibition studies?

- Conduct competitive inhibition assays by modifying the phenolic group to mimic substrate analogs. For example, replace the iodine with electrophilic moieties (e.g., nitro groups) to test binding affinity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction kinetics with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.